Dibutylcholine iodide
Description
Dibutylcholine iodide is a quaternary ammonium salt characterized by two butyl groups attached to a choline backbone, with an iodide counterion. These compounds typically exhibit surfactant properties, antimicrobial activity, and cholinergic effects depending on their alkyl chain length and substituents .
Properties
CAS No. |
17896-02-5 |
|---|---|
Molecular Formula |
C11H26INO |
Molecular Weight |
315.23 g/mol |
IUPAC Name |
dibutyl-(2-hydroxyethyl)-methylazanium;iodide |
InChI |
InChI=1S/C11H26NO.HI/c1-4-6-8-12(3,10-11-13)9-7-5-2;/h13H,4-11H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OBLPYMYMWAFWEK-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CCO.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutylcholine iodide typically involves the quaternization of dibutylamine with an alkylating agent such as methyl iodide. The reaction is carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Dibutylcholine iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it back to its amine precursor.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium azide or thiocyanate can be employed.
Major Products Formed
Oxidation: N-oxides of dibutylcholine.
Reduction: Dibutylamine.
Substitution: Various substituted quaternary ammonium salts.
Scientific Research Applications
Dibutylcholine iodide is used extensively in scientific research, particularly in the following fields:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: To study cholinergic systems and enzyme kinetics.
Medicine: In the development of drugs targeting cholinergic receptors.
Industry: As an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
Dibutylcholine iodide exerts its effects by interacting with cholinergic receptors, mimicking the action of acetylcholine. It binds to these receptors, leading to the activation or inhibition of downstream signaling pathways. This interaction is crucial for studying the function and regulation of cholinergic systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Acetylcholine Iodide (CAS 2260-50-6)
- Molecular Formula: C₇H₁₆INO₂
- Key Features : Acetyl group replaces one butyl chain in dibutylcholine iodide.
- Applications : Acts as a neurotransmitter analogue in biochemical studies. Its smaller acetyl group enhances water solubility but reduces lipid membrane permeability compared to dibutyl derivatives .
Choline, Iodide, Dibenzylcarbamate
- Molecular Formula: Not explicitly provided, but structurally includes benzyl groups attached to a choline backbone.
Substance D (C12 Quaternary Ammonium Chloride)
Physicochemical and Functional Differences
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | C₉H₂₀INO (hypothetical) | ~285.18 | Two butyl chains, iodide ion | Moderate in polar solvents | Surfactant, research reagent |
| Acetylcholine iodide | C₇H₁₆INO₂ | 225.11 | Acetyl group, iodide ion | High in water | Neurotransmitter studies |
| Substance D (C12) | C₁₂H₂₅ClN | 230.79 | Single C12 chain, chloride ion | Low in water | Industrial surfactant |
| Choline dibenzylcarbamate | Not available | Not available | Benzyl groups, carbamate | Low in polar solvents | Biochemical research |
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., dibutyl) enhance lipophilicity, improving membrane penetration but reducing aqueous solubility compared to acetylcholine derivatives .
- Counterion Effects : Iodide ions (in dibutylcholine and acetylcholine salts) may improve stability in organic solvents compared to chloride (Substance D) .
- Biological Activity: Acetylcholine iodide’s acetyl group mimics endogenous neurotransmitters, whereas dibutylcholine’s bulkier structure may limit receptor interactions .
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